molecular formula C12H8BrNO2S B3199084 2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid CAS No. 1016767-93-3

2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid

Cat. No. B3199084
CAS RN: 1016767-93-3
M. Wt: 310.17 g/mol
InChI Key: FWHYZNJVVSEWIZ-UHFFFAOYSA-N
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Description

“2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H8BrNO2S and a molecular weight of 310.17 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H8BrNO2S/c13-8-5-6-11(14-7-8)17-10-4-2-1-3-9(10)12(15)16/h1-7H,(H,15,16) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Its exact mass and monoisotopic mass are 308.94591 g/mol . It has a topological polar surface area of 75.5 Ų .

Scientific Research Applications

  • Hydrogen Bonding and Network Formation : The carboxyl group in benzoic acid derivatives, including compounds similar to 2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid, can interact with other molecules through hydrogen bonding. This interaction can lead to the formation of two-dimensional networks, as seen in the crystal structure of related compounds (Hemamalini & Fun, 2010).

  • Use in Chemical Synthesis : Compounds structurally similar to this compound are used in chemical synthesis. For instance, in Suzuki–Miyaura coupling reactions, such compounds can be involved in forming complex structures with potential applications in various fields (Mcmillan, Mcnab, & Reed, 2007).

  • Antimicrobial and Hemolytic Agents : Derivatives of benzoic acid, including those with sulfanyl groups, are synthesized for their potential antimicrobial and hemolytic activities. These compounds can be active against selected microbial species and have varying degrees of toxicity (Rehman et al., 2016).

  • Electrochemical Behavior and Applications : The electrochemical reduction of benzoic acid derivatives with sulfanyl groups is significant for understanding their behavior in various chemical environments, which can be relevant in developing electrochemical sensors or similar applications (Mandić, Nigović, & Šimunić, 2004).

  • Catalysis and Chemical Reactions : Benzoic acid derivatives are used in catalysis, for instance, in promoting direct sulfenylation reactions. This has implications in organic synthesis where these compounds can help form valuable aryl sulfides (Yang et al., 2015).

  • Metal-Organic Frameworks : Such compounds are also used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery, due to their unique structural and functional properties (Lei et al., 2019).

properties

IUPAC Name

2-(5-bromopyridin-2-yl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2S/c13-8-5-6-11(14-7-8)17-10-4-2-1-3-9(10)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHYZNJVVSEWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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